molecular formula C21H33N3O4 B1522096 Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate CAS No. 936129-65-6

Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate

Cat. No. B1522096
CAS RN: 936129-65-6
M. Wt: 391.5 g/mol
InChI Key: VJBBZKXRUFDAQT-UHFFFAOYSA-N
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Description

“Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate” is a chemical compound with the CAS Number: 936129-65-6 . It has a molecular weight of 391.51 . The compound is a low melting solid . Its IUPAC name is benzyl 4- ( {3- [ (tert-butoxycarbonyl)amino]propyl}amino)-1-piperidinecarboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C21H33N3O4/c1-21(2,3)28-19(25)23-13-7-12-22-18-10-14-24(15-11-18)20(26)27-16-17-8-5-4-6-9-17/h4-6,8-9,18,22H,7,10-16H2,1-3H3, (H,23,25) . This indicates that the compound has a piperidine ring, which is substituted at the 4-position with a benzyl group and at the 1-position with a carbamate group. The carbamate group is further substituted with a propylamino group.


Physical And Chemical Properties Analysis

The compound is a low melting solid . It has a molecular weight of 391.51 . The compound’s Inchi Code is 1S/C21H33N3O4/c1-21(2,3)28-19(25)23-13-7-12-22-18-10-14-24(15-11-18)20(26)27-16-17-8-5-4-6-9-17/h4-6,8-9,18,22H,7,10-16H2,1-3H3, (H,23,25) .

Scientific Research Applications

Peptide Synthesis

This compound is utilized as a building block in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted side reactions and is removed under mild acidic conditions without affecting the peptide chain .

Drug Development

In medicinal chemistry, this compound is valuable for the development of drug candidates. Its structure is often found in molecules with potential pharmacological activities, and it can be used to modify the solubility, stability, and bioavailability of therapeutic agents .

Material Science

The compound’s unique structure makes it suitable for creating novel materials with specific properties. Researchers can incorporate it into polymers to alter their physical characteristics, such as flexibility, strength, and resistance to degradation .

Chemical Synthesis

As a versatile intermediate, it plays a crucial role in organic synthesis. It can be used to introduce piperidine motifs into complex molecules, which are common in many natural products and synthetic compounds .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material. Its well-defined structure and properties make it ideal for calibrating instruments or validating analytical methods .

Chromatography

This compound can be employed in chromatography as a derivatization agent. It can help in the separation of complex mixtures by modifying the analyte’s retention time and improving detection sensitivity .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting on various receptors in the central nervous system .

The compound’s pharmacokinetics, like absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. As a general rule, compounds with a molecular weight less than 500 (this compound has a molecular weight of 391.51 ) are more likely to be orally absorbed .

The compound’s stability and efficacy could be influenced by various environmental factors such as temperature, pH, and presence of other substances. These factors could affect the compound’s physical and chemical stability, as well as its ability to interact with its target.

properties

IUPAC Name

benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-21(2,3)28-19(25)23-13-7-12-22-18-10-14-24(15-11-18)20(26)27-16-17-8-5-4-6-9-17/h4-6,8-9,18,22H,7,10-16H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBBZKXRUFDAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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